molecular formula C16H15NO4S B2796519 N-(4-acetylphenyl)-3-methanesulfonylbenzamide CAS No. 896295-77-5

N-(4-acetylphenyl)-3-methanesulfonylbenzamide

Cat. No.: B2796519
CAS No.: 896295-77-5
M. Wt: 317.36
InChI Key: HTFIQWPJPHCIHT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-methanesulfonylbenzamide is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Development

N-(4-acetylphenyl)-3-methylsulfonylbenzamide is involved in various chemical synthesis processes. For instance, it participates in reactions with ortho-manganated aryl-ketones, aldehydes, and amides with alkynes, facilitating the synthesis of inden-1-ols and indenones (Robinson, Main, & Nicholson, 1989). Furthermore, its derivatives are involved in the creation of arylsulfonamide structures, which are essential in understanding molecular conformation and crystal assembly (Fernandes et al., 2011).

Biological and Pharmacological Research

In biological and pharmacological research, derivatives of N-(4-acetylphenyl)-3-methylsulfonylbenzamide have shown potential. For instance, some chlorinated compounds of this derivative exhibited in vitro antitumor activity against HepG2 and MCF-7 cell lines, indicating their potential use in cancer research (Fahim & Shalaby, 2019). Moreover, sulfanilamide derivatives of this compound were synthesized and evaluated for antibacterial activities, though the results showed no significant antibacterial activity with the introduction of the benzene ring to the compound's structure (Lahtinen et al., 2014).

Material Science and Engineering

In the field of material science and engineering, derivatives of N-(4-acetylphenyl)-3-methylsulfonylbenzamide have been used to explore electroactive polymers for electrochemical capacitor applications. Specifically, derivatives involving 3-(4-methylsulfonylphenyl)thiophene were studied for their morphologies and electrochemical performance, highlighting their potential in advanced energy storage technologies (Ferraris et al., 1998).

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFIQWPJPHCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.